(2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one
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Overview
Description
(2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one is a chiral compound that belongs to the class of organic compounds known as dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific stereochemistry of this compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one typically involves the reaction of a suitable precursor with a dioxolane-forming reagent under controlled conditions. One common method involves the use of (S)-lactic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar stereochemistry but different functional groups.
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Shares the (2S,5S) configuration but has a different ring structure.
Uniqueness
The uniqueness of (2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one lies in its specific dioxolane ring structure and the presence of bulky tert-butyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
344798-28-3 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2S,5S)-2-tert-butyl-5-methyl-5-propan-2-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C11H20O3/c1-7(2)11(6)8(12)13-9(14-11)10(3,4)5/h7,9H,1-6H3/t9-,11+/m1/s1 |
InChI Key |
ZVXBMXHTGFYNSO-KOLCDFICSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)O[C@H](O1)C(C)(C)C)C |
Canonical SMILES |
CC(C)C1(C(=O)OC(O1)C(C)(C)C)C |
Origin of Product |
United States |
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